molecular formula C8H5ClF2O B1661966 2-Chloro-1-(3,4-difluorophenyl)ethanone CAS No. 51336-95-9

2-Chloro-1-(3,4-difluorophenyl)ethanone

Cat. No. B1661966
CAS RN: 51336-95-9
M. Wt: 190.57 g/mol
InChI Key: VMEDAWUIKFAFJQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-difluorophenyl)ethanone is a chemical compound with the IUPAC name 2-chloro-1-(3,4-difluorophenyl)ethan-1-one . It is an important fine chemical intermediate used in organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone involves a reaction process where anhydrous aluminum chloride (10.2g, finely ground) is added to a dry four-neck flask, followed by the addition of 11.4mL of ortho-difluorobenzene (dried). The reaction is carried out under constant stirring, with the slow addition of acetic anhydride from a constant pressure dropping funnel . Another method involves the use of a ketoreductase (KRED) KR-01 to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol .


Molecular Structure Analysis

The molecular formula of 2-Chloro-1-(3,4-difluorophenyl)ethanone is C8H5ClF2O . The InChI code is 1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 .


Chemical Reactions Analysis

ChKRED20, a ketoreductase, has been found to catalyze the reduction of the ketone precursor of 2-Chloro-1-(3,4-difluorophenyl)ethanone with excellent stereoselectivity . Single mutations of ChKRED20 have been shown to enhance the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol .


Physical And Chemical Properties Analysis

2-Chloro-1-(3,4-difluorophenyl)ethanone is a brown oily liquid . Its molecular weight is 190.58 .

Safety And Hazards

When handling 2-Chloro-1-(3,4-difluorophenyl)ethanone, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

properties

IUPAC Name

2-chloro-1-(3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEDAWUIKFAFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368434
Record name 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone
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Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,4-difluorophenyl)ethanone

CAS RN

51336-95-9
Record name 2-Chloro-1-(3,4-difluorophenyl)ethanone
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Record name 2-Chloro-1-(3,4-difluorophenyl)ethanone
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Record name 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone
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Record name 2-chloro-1-(3,4-difluorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

Aluminium trichloride (210.2 g) was added to 1,2-difluorobenzene (200.0 g) at room temperature. The obtained slurry was heated to 50° C., then chloroacetyl chloride (198.0 g) was added over 50 minutes. The reaction mixture was stirred for an additional 60 minutes, then added slowly to a mixture of ice (786.0 g), water (196.0 g) and 37 wt % hydrochloric acid (297.0 g), during the addition the temperature was kept below 60° C. After the addition, the reaction mixture was heated to 60° C. and the layers separated. The organic layer was washed twice with a 20 w/v % sodium chloride solution (200.0 mL). 2-Chloro-1-(3,4-difluorophenyl)ethanone (270.2 g) was obtained by vacuum distillation of the organic layer.
Quantity
210.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
786 g
Type
reactant
Reaction Step Three
Quantity
297 g
Type
reactant
Reaction Step Three
Name
Quantity
196 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,2-Difluorobenzene (150 g) and aluminium chloride (156 g) were charged in a round bottom flask. The reaction mixture is heated to about 60° C. followed by slow addition of chloroacetyl chloride (105 mL) over a period of 1 hour at the same temperature. The reaction mixture was stirred for another 3 hours followed by cooling to about 10° C. The reaction mass was poured into precooled water (1500 mL) followed by addition of hydrochloric acid (36%, 225 mL) at the same temperature and stirring. To this mixture ethyl acetate (750 mL) was charged and layers were separated. The aqueous layer is extracted with ethyl acetate (750 mL). The organic layers were combined and washed with water (750 mL) followed by complete evaporation of organic layer under vacuum at 50-55° C. The residue obtained is cooled to 25-35° C. followed by purification with column chromatography using 0-5% ethyl acetate in petroleum ether to afford the title compound in about 70% yield having HPLC purity of 99.51%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
L Kong, B Fan, YC He - Molecular Catalysis, 2023 - Elsevier
(S)-2-Chloro-1-(3,4-difluorophenyl)-ethanol [(S)-CFPL] is a key chiral intermediate in the manufacture of Ticagrelor. In this study, deep eutectic solvent (DES) was used as the co-solvent…
Number of citations: 2 www.sciencedirect.com
HT Liu, CY Weng, SY Xu, SF Li, YJ Wang… - Bioorganic Chemistry, 2022 - Elsevier
Traditional screening methods of enzyme engineering often require building large mutant libraries to screen for potentially beneficial sites, which are often time-consuming and labor-…
Number of citations: 7 www.sciencedirect.com
X Guo, JW Tang, JT Yang, GW Ni… - … Process Research & …, 2017 - ACS Publications
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (1) is a vital chiral intermediate for the synthesis of Ticagreloran effective treatment for acute coronary syndromes. A ketoreductase (KRED) …
Number of citations: 34 pubs.acs.org
L He, W Ye, Y Xie, Q Liu, H Wang… - … Process Research & …, 2022 - ACS Publications
Bioreductions catalyzed by ketoreductases play an important role in the synthesis of chiral alcohols. However, the synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol (24b), an …
Number of citations: 5 pubs.acs.org
CY Weng, XF Gao, HT Liu, RL Chu, WB Xie… - Biochemical …, 2022 - Elsevier
(1S)− -2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) is the key chiral intermediate of antiplatelet inhibitor ticagrelor. An NADPH-dependent carbonyl reductase KmCR from …
Number of citations: 4 www.sciencedirect.com
C Che, W Zhang, Y Men, H Li, B Qin, X Jia, S You - Molecular Catalysis, 2023 - Elsevier
Asymmetric bioreductions catalyzed by ketoreductases have shown considerable potential in the synthesis of chiral alcohols. However, the synthesis routes of (1S)-2-chloro-1-(3, 4-…
Number of citations: 0 www.sciencedirect.com
FJ Zhao, Y Liu, XQ Pei, C Guo, ZL Wu - Applied microbiology and …, 2017 - Springer
(1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL) is an intermediate for the drug ticagrelor, and is manufactured via chemical approaches. To develop a biocatalytic solution to (S)…
Number of citations: 24 link.springer.com
J Hu, G Li, C Liang, S Shams, S Zhu, G Zheng - Process Biochemistry, 2020 - Elsevier
Bioreduction catalyzed by alcohol dehydrogenase/reductase is one of the most valuable biotransformation processes widely used in industry. The (S)-2-Chloro-1-(3, 4-difluorophenyl) …
Number of citations: 9 www.sciencedirect.com
Y He, Q Huang, P Wang - Journal of Chemical Technology & …, 2020 - Wiley Online Library
BACKGROUND Deep eutectic solvents (DESs) derived from bio‐available materials are promising eco‐friendly solvents in the field of biocatalysis. However, the type of bio‐based DES …
Number of citations: 20 onlinelibrary.wiley.com
F Qian, HY Liu, SR Yu, Y Zhang… - … Sustainable Chemistry & …, 2023 - ACS Publications
In this study, a new strategy was developed for efficient synthesis of chiral aryl alcohols mediated by permeabilizing whole-cell catalyzed bioreduction. The permeabilized biocatalyst …
Number of citations: 1 pubs.acs.org

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